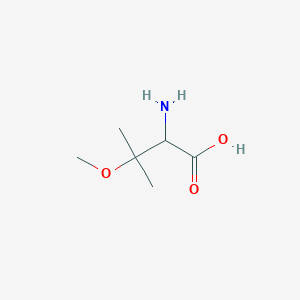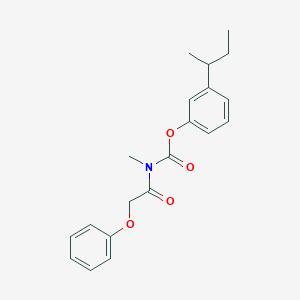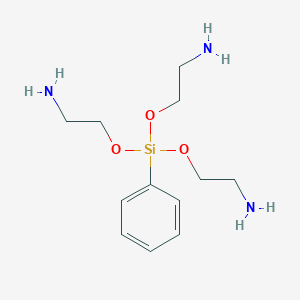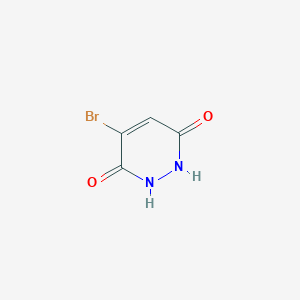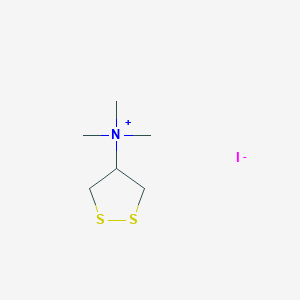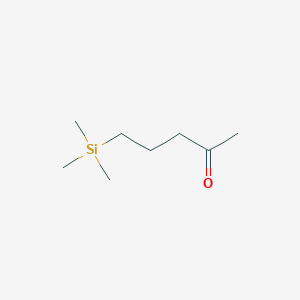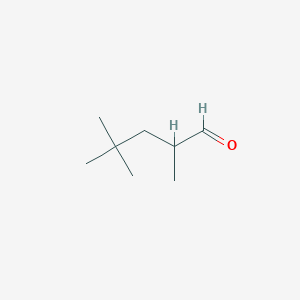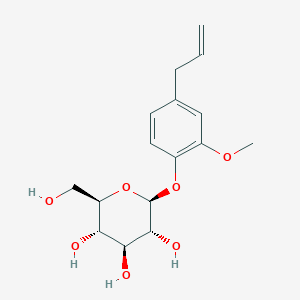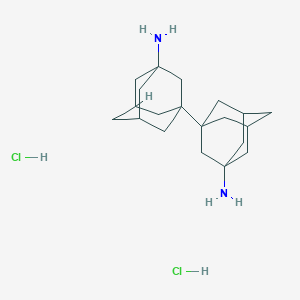
1,1'-Biadamantane-3-3'-diamine, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-Biadamantane-3-3'-diamine, dihydrochloride, also known as ADMA, is a compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of adamantane, a bicyclic hydrocarbon that is commonly used as a structural scaffold in drug design. ADMA has been found to have a wide range of potential applications, including as an antiviral agent, a cancer treatment, and a neuroprotective agent. In
Mechanism of Action
The mechanism of action of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride is not fully understood, but it is believed to work by inhibiting the activity of the viral polymerase. This enzyme is essential for viral replication, and 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been found to bind to the active site of the polymerase, preventing it from functioning properly. In cancer cells, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride induces apoptosis by activating the caspase pathway, which leads to the fragmentation of DNA and the eventual death of the cell. The neuroprotective properties of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride are thought to be due to its ability to inhibit the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a molecule that is toxic to neurons.
Biochemical and Physiological Effects
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been found to have a variety of biochemical and physiological effects. In addition to its antiviral, anticancer, and neuroprotective properties, it has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have antioxidant properties, and may be useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.
Advantages and Limitations for Lab Experiments
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and is readily available from commercial sources. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride is a highly reactive compound, and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 1,1'-Biadamantane-3-3'-diamine, dihydrochloride. One area of interest is the development of more potent antiviral agents based on the 1,1'-Biadamantane-3-3'-diamine, dihydrochloride scaffold. Another area of interest is the development of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride-based cancer treatments that are more selective and less toxic than current chemotherapy drugs. Additionally, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride may have potential as a treatment for other diseases such as autoimmune disorders and cardiovascular disease. Further research is needed to fully understand the potential of this compound.
Synthesis Methods
1,1'-Biadamantane-3-3'-diamine, dihydrochloride can be synthesized using a variety of methods, including the reaction of 1,3-diaminopropane with 1-adamantyl bromide, the reaction of 1,3-diaminopropane with 1-adamantyl chloride, and the reaction of 1,3-diaminopropane with 1-adamantyl tosylate. The most common method involves the reaction of 1,3-diaminopropane with 1-adamantyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride.
Scientific Research Applications
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been studied extensively for its potential as an antiviral agent. It has been found to be effective against a wide range of viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride works by inhibiting the viral polymerase, which is essential for viral replication. In addition to its antiviral properties, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have potential as a cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have neuroprotective properties, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
18392-94-4 |
|---|---|
Product Name |
1,1'-Biadamantane-3-3'-diamine, dihydrochloride |
Molecular Formula |
C20H34Cl2N2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(3-amino-1-adamantyl)adamantan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H32N2.2ClH/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18;;/h13-16H,1-12,21-22H2;2*1H |
InChI Key |
STRSBVPKBCJBIX-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



